(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
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Overview
Description
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a cyclohexanecarboxamide moiety
Mechanism of Action
Target of Action
Many compounds that contain a benzothiazole ring structure have been found to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . They often interact with DNA or proteins within the cell .
Mode of Action
These compounds may interact with their targets through various mechanisms, such as intercalation into DNA or inhibition of key enzymes .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the cell’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can influence its bioavailability and therapeutic effects. Unfortunately, without specific studies on this compound, it’s difficult to provide detailed information .
Result of Action
The cellular effects of the compound would depend on its mode of action and the pathways it affects. For instance, if the compound induces DNA damage or inhibits essential enzymes, it could lead to cell death .
Action Environment
The efficacy and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . Additionally, the internal environment of the organism, such as its metabolic state and hormone levels, can also affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzo[d]thiazole core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methylation: The nitrated benzo[d]thiazole is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Ylidene Intermediate: The methylated nitrobenzo[d]thiazole is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the ylidene intermediate.
Final Cyclization: The ylidene intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Oxides: Formed by oxidation of the compound.
Substituted Derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further research in drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for the development of new materials with specific characteristics.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2(3H)-benzo[d]thiazolone: A similar compound with a benzo[d]thiazole core but lacking the nitro and cyclohexanecarboxamide groups.
6-nitrobenzo[d]thiazole: A compound with a nitro group on the benzo[d]thiazole core but lacking the methyl and cyclohexanecarboxamide groups.
N-(benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide: A compound with a benzo[d]thiazole core and cyclohexanecarboxamide group but lacking the nitro and methyl groups.
Uniqueness
(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is unique due to the presence of both the nitro and methyl groups on the benzo[d]thiazole core, as well as the cyclohexanecarboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-17-12-8-7-11(18(20)21)9-13(12)22-15(17)16-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWSYVDLQPACAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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